molecular formula C13H11N3O2 B2526632 methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate CAS No. 890006-20-9

methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2526632
CAS No.: 890006-20-9
M. Wt: 241.25
InChI Key: OKFMGDVQFVYLLV-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features both indole and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of indole derivatives with pyrazole carboxylates. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be introduced through cyclization reactions involving hydrazine and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways .

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-13(17)12-6-11(15-16-12)9-7-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFMGDVQFVYLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890006-20-9
Record name methyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylate
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